molecular formula C12H17N5 B1668962 CI-943 CAS No. 89239-35-0

CI-943

Cat. No.: B1668962
CAS No.: 89239-35-0
M. Wt: 231.30 g/mol
InChI Key: YFAVYALYCRERKH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CI-943 involves several steps, starting with the preparation of the core imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine structure. The synthetic route typically includes:

Chemical Reactions Analysis

CI-943 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like ethyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The exact mechanism of action of CI-943 is not fully understood. it is known that this compound does not bind to dopamine receptors, which differentiates it from traditional antipsychotics . Instead, this compound appears to increase the concentration of neurotensin in the nucleus accumbens and caudate, which may be associated with its antipsychotic effects . Neurotensin is a neuropeptide that modulates dopamine signaling and has been implicated in the pathophysiology of schizophrenia.

Comparison with Similar Compounds

CI-943 is unique among antipsychotic agents due to its lack of affinity for dopamine receptors. Similar compounds include:

    Clozapine: An atypical antipsychotic that also has a unique mechanism of action but does bind to dopamine receptors.

    Olanzapine: Another atypical antipsychotic with a broad receptor profile, including dopamine and serotonin receptors.

    Risperidone: Atypical antipsychotic that targets both dopamine and serotonin receptors.

Compared to these compounds, this compound’s lack of dopamine receptor binding reduces the risk of extrapyramidal side effects and tardive dyskinesia, making it a promising candidate for further development .

Properties

IUPAC Name

11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAVYALYCRERKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880064
Record name (+/-)-CI 943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89239-35-0
Record name CI 943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089239350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-CI 943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CI-943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUY06K900N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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